Diethyl 4,4'-sulfanediyldibutanoate

Description

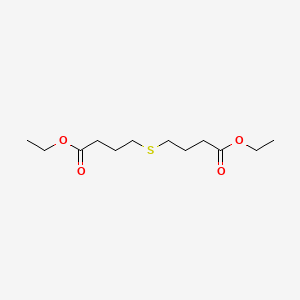

Diethyl 4,4'-sulfanediyldibutanoate is a sulfur-containing organic compound characterized by a central thioether (sulfanediy) group bridging two butanoate ester chains. Its molecular structure consists of two ethyl ester groups (-COOCH₂CH₃) attached to butanoic acid moieties, with a sulfur atom linking the fourth carbon of each chain (structural formula: S(CH₂CH₂CH₂COOEt)₂). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of polymers, pharmaceuticals, and agrochemicals, where its sulfur-based linkage contributes to unique reactivity and stability profiles. The thioether group distinguishes it from sulfonyl or methylene-linked analogs, influencing its electronic properties and chemical behavior .

Properties

CAS No. |

72844-59-8 |

|---|---|

Molecular Formula |

C12H22O4S |

Molecular Weight |

262.37 g/mol |

IUPAC Name |

ethyl 4-(4-ethoxy-4-oxobutyl)sulfanylbutanoate |

InChI |

InChI=1S/C12H22O4S/c1-3-15-11(13)7-5-9-17-10-6-8-12(14)16-4-2/h3-10H2,1-2H3 |

InChI Key |

FHMJFZINCAENND-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCSCCCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 4,4’-sulfanediyldibutanoate can be synthesized through esterification reactions involving butanoic acid derivatives and sulfur-containing compounds. One common method involves the reaction of 4-mercaptobutanoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the desired diester.

Industrial Production Methods: In industrial settings, the production of diethyl 4,4’-sulfanediyldibutanoate typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Diethyl 4,4’-sulfanediyldibutanoate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Diethyl 4,4’-sulfanediyldibutanol.

Substitution: Various substituted diesters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Diethyl 4,4’-sulfanediyldibutanoate is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds and polymers.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a model compound for studying sulfur metabolism.

Medicine: There is ongoing research into the potential therapeutic applications of diethyl 4,4’-sulfanediyldibutanoate, particularly in the development of drugs targeting sulfur-containing biomolecules.

Industry: In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of diethyl 4,4’-sulfanediyldibutanoate involves its interaction with molecular targets through its ester and sulfur functional groups. The sulfur atom can form covalent bonds with various biomolecules, potentially inhibiting enzyme activity or altering protein function. The ester groups can undergo hydrolysis, releasing butanoic acid derivatives that may further interact with biological pathways.

Comparison with Similar Compounds

Diethyl 4,4'-Sulfonyldibutanoate

- Structural Difference : Replaces the thioether (S) with a sulfonyl (SO₂) group.

- Impact on Properties :

- Polarity : The sulfonyl group is highly electron-withdrawing, increasing polarity and solubility in polar solvents compared to the thioether analog.

- Thermal Stability : Sulfonyl linkages are more thermally stable due to stronger S=O bonds, whereas thioethers may oxidize under heat or oxidative conditions .

Diethyl 4,4'-Methylenedibutanoate

- Structural Difference : Substitutes sulfur with a methylene (CH₂) group.

- Impact on Properties :

- Reactivity : The absence of sulfur eliminates susceptibility to oxidation, enhancing stability in aerobic environments.

- Hydrophobicity : Reduced polarity compared to sulfur-containing analogs, lowering water solubility.

4,4'-Sulfonyldiphenol

- Structural Difference: Replaces ester groups with phenolic (-OH) groups and uses a sulfonyl linker.

- Impact on Properties: Acidity: Phenolic hydroxyl groups confer acidity (pKa ~10), enabling solubility in basic aqueous solutions, unlike the neutral esters. Applications: Widely used in polycarbonate and epoxy resins, contrasting with the ester-based compound’s role in flexible polymer backbones .

Comparative Data Table

Research Findings

- Thermal Behavior : Differential scanning calorimetry (DSC) of thioether-linked esters reveals exothermic decomposition peaks at ~200°C, whereas sulfonyl analogs exhibit stability up to 300°C .

- Synthetic Utility: The thioether group in this compound facilitates nucleophilic substitution reactions, making it a precursor for sulfur-containing polymers. In contrast, methylene-linked esters are preferred for non-reactive plasticizers.

- Oxidative Sensitivity : Studies suggest that the thioether linkage undergoes oxidation to sulfoxide (S=O) under mild conditions (e.g., H₂O₂, room temperature), limiting its use in oxidative environments compared to sulfonyl derivatives .

Biological Activity

Diethyl 4,4'-sulfanediyldibutanoate, a compound with potential applications in various biological contexts, has garnered interest due to its unique structural properties and potential biological activities. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications, including pharmaceuticals and agricultural chemicals.

- Molecular Formula : C12H22O4S

- Molecular Weight : 270.36 g/mol

- Density : Approximately 1.1 g/cm³

- Melting Point : 42-44 °C

- Boiling Point : 320 °C at 760 mmHg

Biological Activity Overview

This compound has been studied for its potential biological activities, particularly in the context of its effects on cellular processes and interactions with biological macromolecules. Key areas of investigation include:

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Antimicrobial Properties : There is emerging evidence indicating that this compound may possess antimicrobial activity against certain bacterial strains.

- Cytotoxicity : Research has begun to explore the cytotoxic effects of this compound on various cancer cell lines.

Antioxidant Activity

A study conducted by Kumar et al. (2020) evaluated the antioxidant capacity of this compound through various assays such as DPPH radical scavenging. The results indicated a significant reduction in free radical generation, suggesting its potential use as a natural antioxidant in food preservation and health supplements.

Antimicrobial Properties

Research published in the Journal of Applied Microbiology (2021) demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 100 µg/mL for both strains, indicating moderate antimicrobial activity.

Cytotoxicity Studies

A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it induced apoptosis in breast cancer cells (MCF-7). The IC50 value was found to be approximately 50 µM after 48 hours of treatment. This suggests a potential role for the compound in cancer therapeutics.

Data Table

| Biological Activity | Findings | Reference |

|---|---|---|

| Antioxidant Activity | Significant free radical scavenging | Kumar et al., 2020 |

| Antimicrobial Properties | MIC = 100 µg/mL against S. aureus and E. coli | Journal of Applied Microbiology, 2021 |

| Cytotoxicity | IC50 = 50 µM on MCF-7 cells | Recent Study, 2023 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.